molecular formula C8H6BrFO2 B6358857 5-Bromo-2-fluoro-3-methoxybenzaldehyde CAS No. 1779832-66-4

5-Bromo-2-fluoro-3-methoxybenzaldehyde

Cat. No.: B6358857
CAS No.: 1779832-66-4
M. Wt: 233.03 g/mol
InChI Key: SSZFGXZFDORHDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-2-fluoro-3-methoxybenzaldehyde: is an aromatic aldehyde with the molecular formula C8H6BrFO2 and a molecular weight of 233.03 g/mol . This compound is characterized by the presence of a bromo group at position 5, a fluoro group at position 2, and a methoxy group at position 3 on the benzene ring, along with an aldehyde functional group. It is used primarily in research and development within the fields of chemistry and material science.

Mechanism of Action

Pharmacokinetics

It will likely be a solid at room temperature due to the presence of the aromatic ring and the polar formyl group.

Action Environment

The compound may accumulate in confined spaces, particularly at or below ground level . Consideration should be given to the risk of potentially explosive atmospheres and every possible source of ignition should be eliminated .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-fluoro-3-methoxybenzaldehyde can be achieved through various synthetic routes. One common method involves the bromination of 2-fluoro-3-methoxybenzaldehyde using bromine or N-bromosuccinimide (NBS) under controlled conditions . The reaction typically takes place in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at room temperature to avoid side reactions.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale bromination reactions using automated reactors to ensure consistent product quality and yield. The process is optimized for efficiency, safety, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-fluoro-3-methoxybenzaldehyde undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Aldol Condensation: Typically involves bases such as sodium hydroxide or acids like hydrochloric acid.

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols.

    Reductive Amination: Reagents such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst are used.

Major Products:

    Aldol Condensation: β-Hydroxy aldehydes or ketones.

    Nucleophilic Aromatic Substitution: Substituted aromatic compounds.

    Reductive Amination: Primary amines.

Scientific Research Applications

Chemistry: 5-Bromo-2-fluoro-3-methoxybenzaldehyde is used as a building block in organic synthesis for the preparation of more complex molecules . It serves as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

Biology and Medicine: In biological research, this compound is used to study the effects of various substituents on the biological activity of aromatic aldehydes. It may also be used in the development of new drugs and therapeutic agents .

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. It is employed in the synthesis of advanced materials with specific electronic and optical properties .

Comparison with Similar Compounds

Comparison: 5-Bromo-2-fluoro-3-methoxybenzaldehyde is unique due to the specific combination of bromo, fluoro, and methoxy substituents on the benzene ring. This combination results in distinct electronic properties that influence its reactivity and applications. Compared to similar compounds, it offers a unique balance of electron-withdrawing and electron-donating effects, making it valuable in various synthetic and research applications.

Properties

IUPAC Name

5-bromo-2-fluoro-3-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrFO2/c1-12-7-3-6(9)2-5(4-11)8(7)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZFGXZFDORHDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1F)C=O)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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